Home > Products > Screening Compounds P21239 > Cetrorelix trifluoroacetate
Cetrorelix trifluoroacetate - 130289-71-3

Cetrorelix trifluoroacetate

Catalog Number: EVT-399568
CAS Number: 130289-71-3
Molecular Formula: C70H92ClN17O14
Molecular Weight: 1431.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cetrorelix is a synthetic ten-membered oligopeptide comprising N-acetyl-3-(naphthalen-2-yl)-D-alanyl, 4-chloro-D-phenylalanyl, 3-(pyridin-3-yl)-D-alanyl, L-seryl, L-tyrosyl, N(5)-carbamoyl-D-ornithyl, L-leucyl, L-arginyl, L-prolyl, and D-alaninamide residues coupled in sequence. A gonadotrophin-releasing hormone (GnRH) antagonist, it is used for treatment of infertility and of hormone-sensitive cancers of the prostate and breast. It has a role as a GnRH antagonist and an antineoplastic agent.
Cetrorelix is a man-made hormone that blocks the effects of Gonadotropin Releasing Hormone (GnRH). GnRH controls another hormone that is called luteinizing hormone (LH), which is the hormone that starts ovulation during the menstrual cycle. When undergoing hormone treatment sometimes premature ovulation can occur, leading to eggs that are not ready for fertilization to be released. Cetrorelix does not allow the premature release of these eggs to occur.
Cetrorelix is a Gonadotropin Releasing Hormone Receptor Antagonist. The mechanism of action of cetrorelix is as a Gonadotropin Releasing Hormone Receptor Antagonist. The physiologic effect of cetrorelix is by means of Decreased GnRH Secretion.
Cetrorelix is cetrorelix is a synthetic decapeptide which is structurally related to gonadotrophin-releasing hormone (luteinising-hormone releasing hormone). It acts as an LHRH antagonist. (from ASTA Medica)
See also: Cetrorelix Acetate (has salt form).
Overview

Cetrorelix trifluoroacetate is a synthetic decapeptide that functions as a luteinizing hormone-releasing hormone antagonist. It is primarily used in the treatment of hormone-dependent conditions, including infertility and certain cancers. The compound is derived from cetrorelix acetate, which has been extensively studied for its pharmacological properties and applications in reproductive medicine.

Source

Cetrorelix trifluoroacetate is synthesized through solid-phase peptide synthesis, a well-established method for producing peptides with high purity and yield. The compound's synthesis involves various steps, including the coupling of amino acids on a resin, followed by deprotection and cleavage to obtain the final product.

Classification

Cetrorelix trifluoroacetate belongs to the class of peptide hormones and is categorized as a gonadotropin-releasing hormone antagonist. Its primary action is to inhibit the secretion of luteinizing hormone and follicle-stimulating hormone, which are critical in regulating reproductive functions.

Synthesis Analysis

Methods

The synthesis of cetrorelix trifluoroacetate typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a solid support, facilitating the formation of peptide bonds while minimizing side reactions.

  1. Starting Materials: The process begins with Fmoc-protected amino acids linked to a resin.
  2. Coupling Reactions: Amino acids are coupled using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to promote amide bond formation.
  3. Deprotection: After each coupling step, the Fmoc group is removed using a base like piperidine.
  4. Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail that typically includes trifluoroacetic acid.

Technical Details

The synthesis process can involve up to 26 steps, requiring careful monitoring of reaction conditions to ensure high purity and yield. High-performance liquid chromatography (HPLC) is often employed for purification, ensuring that impurities and by-products are effectively removed from the final product .

Molecular Structure Analysis

Structure

Cetrorelix trifluoroacetate is characterized by its linear structure comprising ten amino acids, with five L-amino acids and five D-amino acids. This unique composition contributes to its biological activity and specificity as an antagonist of gonadotropin-releasing hormone.

Data

  • Molecular Weight: Approximately 1431 Da
  • Chemical Formula: C66_{66}H84_{84}F3_{3}N17_{17}O13_{13}
  • Physical Form: White to off-white amorphous powder
  • Solubility: Sparingly soluble in water; solubility can be enhanced with mannitol .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving cetrorelix trifluoroacetate is its interaction with luteinizing hormone-releasing hormone receptors in the pituitary gland. By binding to these receptors, cetrorelix effectively blocks the action of endogenous hormones, leading to decreased levels of luteinizing hormone and follicle-stimulating hormone.

Technical Details

The mechanism involves reversible competition with luteinizing hormone-releasing hormone for receptor binding sites, which alters downstream signaling pathways responsible for gonadal function .

Mechanism of Action

Cetrorelix trifluoroacetate acts by antagonizing luteinizing hormone-releasing hormone at its receptor sites in the anterior pituitary gland. This antagonistic action prevents the release of luteinizing hormone and follicle-stimulating hormone from the pituitary, leading to:

  • Reduced Gonadal Activity: Lower levels of sex hormones such as testosterone and estrogen.
  • Inhibition of Ovulation: Useful in controlled ovarian stimulation protocols during assisted reproductive technologies.

The effectiveness of this mechanism has been demonstrated in various clinical settings, particularly in managing conditions like endometriosis and precocious puberty .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Hygroscopicity: Cetrorelix trifluoroacetate is hygroscopic, meaning it can absorb moisture from the air.
  • Stability: Stability studies indicate that it maintains integrity under specified storage conditions for up to 18 months .

Chemical Properties

  • pH Range: Typically formulated at a neutral pH for injection solutions.
  • Solubility Profile: Soluble in aqueous solutions; solubility can be affected by excipients like mannitol.
  • Purity Specifications: High-performance liquid chromatography methods confirm purity levels exceeding 98% in pharmaceutical formulations .
Applications

Cetrorelix trifluoroacetate has significant applications in:

  • Infertility Treatment: Used in protocols for controlled ovarian hyperstimulation during in vitro fertilization.
  • Hormonal Regulation: Employed in managing conditions such as endometriosis by suppressing ovarian function.
  • Research Applications: Investigated for its potential roles in studying hormonal pathways and developing new therapeutic strategies against hormone-dependent cancers.
Chemical Characterization of Cetrorelix Trifluoroacetate

Molecular Structure and Composition

Cetrorelix trifluoroacetate (CAS 130289-71-3) is a salt form of the synthetic decapeptide cetrorelix, with the molecular formula C₇₀H₉₂ClN₁₇O₁₄·C₂HF₃O₂ and a molecular weight of 1545.06 g/mol. The peptide backbone consists of 10 amino acids with specific stereochemical modifications: Ac-D-2Nal-D-F(4-Cl)-D-3Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂, where five residues are non-natural D-amino acids engineered to enhance metabolic stability and receptor binding affinity. The trifluoroacetate (TFA) counterion originates from purification processes using TFA-containing solvents during reverse-phase HPLC, forming a stable ionic association with basic residues (primarily the guanidine group of arginine). Key structural features include [1] [4] [10]:

  • N-terminal acetylation and C-terminal amidation to block charge-mediated degradation.
  • Aromatic modifications: 3-(2-naphthyl)-D-alanine (D-2Nal), 4-chloro-D-phenylalanine (D-F(4-Cl)), and 3-(3-pyridyl)-D-alanine (D-3Pal) for hydrophobic interactions and GnRH receptor antagonism.
  • D-Citrulline (N⁵-carbamoyl-D-ornithine) instead of L-arginine to reduce histamine release.

Table 1: Molecular Descriptors of Cetrorelix Trifluoroacetate

PropertyValue
CAS Number130289-71-3
Empirical FormulaC₇₂H₉₃ClF₃N₁₇O₁₆ (salt-adjusted)
Exact Mass1545.06 g/mol
Sequence (IUPAC)(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-... (abbreviated)
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)... (see [4] [6])

Physicochemical Properties

Cetrorelix trifluoroacetate is a white to off-white powder with high hygroscopicity. Its solubility profile is solvent-dependent: freely soluble in water (>50 mg/mL) and acetonitrile-water mixtures, but insoluble in apolar solvents like diethyl ether. The compound exhibits pH-dependent stability, with optimal integrity near pH 5.0–6.0. Degradation occurs under alkaline conditions (hydrolysis) or oxidation due to tyrosine and tryptophan-like residues. Key properties include [1] [4] [5]:

  • Spectroscopic profiles: UV-Vis λₘₐₓ at 275 nm (naphthalene and tyrosine chromophores).
  • Solution behavior: Tends to form aggregates at >1 mg/mL concentrations, confirmed by fluorescence spectroscopy. This self-association is mitigated in acetate buffers.
  • Analytical detection: LC-MS/MS in negative ion mode shows [M-TFA]⁻ ions at m/z 1543, while LC-UV quantification uses 275 nm detection with mobile phases containing 0.1% TFA for peak symmetry.

Solid-State Characterization (Crystallography, Polymorphism)

Solid-state analysis reveals that cetrorelix trifluoroacetate exists predominantly in an amorphous form when lyophilized, though polymorphic crystalline forms can be induced under high-humidity conditions. Forced degradation studies (40°C/75% RH for 10 days) generate up to 5% impurities, including:

  • Methylene dimer: A formaldehyde-mediated cross-link between the N-terminal acetyl group and lysine/arginine side chains, detected via LC-MS/MS (m/z 1436.67 for [M+2H]²⁺).
  • Deamidated variants: Primarily at Asn/Gln residues under heat stress.
  • Racemization: L-arginine and L-serine residues undergo partial epimerization during solid-phase synthesis, forming D-Arg/D-Ser isomers resolvable by gradient RP-HPLC [5] [7].

Table 2: Major Degradation Products of Cetrorelix Trifluoroacetate

ImpurityFormation PathwayDetection Method
Cetrorelix methylene dimerFormaldehyde-mediated alkylationLC-MS/MS (m/z 1436.67)
D-Arginine isomerRacemization during SPPSRP-HPLC (tᵣ ± 0.8 min vs. main peak)
Deamidated cetrorelixHydrolysis at Asn/GlnLC-UV (275 nm)

Comparative Analysis with Cetrorelix Acetate and Free Peptide Forms

The trifluoroacetate and acetate salts differ critically in pharmaceutical applicability:

Synthetic and Purification Impact

  • Trifluoroacetate: Dominates in crude peptide due to TFA use in HPLC purification. Causes inflated UV absorption (205–220 nm) and potential cytotoxicity if residual TFA exceeds 0.1%. Requires ion-exchange resins for removal.
  • Acetate (CAS 130143-01-0): Preferred in drug products (e.g., Cetrotide®). Exhibits superior solubility in physiological buffers and reduced aggregation propensity. Prepared via TFA salt displacement using acetic acid [4] [5] [10].

Physicochemical Contrasts

  • Solubility: Acetate form shows 20% higher aqueous solubility at pH 5.0.
  • Stability: Trifluoroacetate exhibits faster degradation under oxidative stress due to trace acid catalysis.
  • Analytical interference: TFA adducts suppress ionization in MS analysis, complicating quantification vs. acetate forms [1] [4] [5].

Table 3: Cetrorelix Salt Forms Comparison

PropertyCetrorelix TrifluoroacetateCetrorelix Acetate
Counterion RolePurification artifactPharmaceutical grade
Solubility in H₂O>50 mg/mL>60 mg/mL
Key LimitationMS signal suppression; cytotoxicity riskLower aggregation propensity
ChromatographyBroadened peaks with TFA mobile phasesSharp peaks in acetate buffers

Free Peptide Limitations

The non-salt form is unstable, with rapid adsorption losses on glass/plastic surfaces and pH-sensitive conformation. Salt formation (acetate/TFA) mitigates this by enhancing solubility and shielding reactive moieties [5] [10].

Properties

CAS Number

130289-71-3

Product Name

Cetrorelix trifluoroacetate

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C70H92ClN17O14

Molecular Weight

1431.0 g/mol

InChI

InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1

InChI Key

SBNPWPIBESPSIF-MHWMIDJBSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.C(=O)(C(F)(F)F)O

Solubility

6.94e-03 g/L

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.